3-Hexyl-6-undecyloxane-2,4-dione

Description

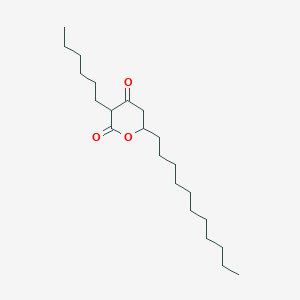

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-6-undecyloxane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBPYMSSRRRYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(=O)C(C(=O)O1)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564722 | |

| Record name | 3-Hexyl-6-undecyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104801-95-8 | |

| Record name | 3-Hexyl-6-undecyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hexyl 6 Undecyloxane 2,4 Dione and Analogues

Target-Oriented Synthesis of 3-Hexyl-6-undecyloxane-2,4-dione

Convergent and Divergent Synthetic Pathways to the Oxane-2,4-dione Core

The construction of the oxane-2,4-dione core can be approached through either convergent or divergent strategies, each offering distinct advantages. wikipedia.org

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of related compounds. wikipedia.org In the context of the target molecule, a central oxane-2,4-dione core could be synthesized and then subsequently functionalized with the hexyl and undecyloxy groups. This strategy is particularly useful for creating analogues of the target compound for structure-activity relationship studies. A photocatalytic [4+2] skeleton-editing strategy has been reported for the synthesis of dihydroisoquinoline-1,4-diones, which demonstrates both convergent and divergent access to complex heterocycles from simple precursors. nih.govresearchgate.net This highlights the potential for developing similar innovative strategies for oxane-2,4-diones.

Catalytic Approaches to Oxane-2,4-dione Formation

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the construction of the oxane-2,4-dione ring system.

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis provides a versatile platform for the formation of cyclic structures through cycloaddition and annulation reactions. nih.gov For the synthesis of the oxane-2,4-dione core, a transition metal-catalyzed [4+2] annulation could be a viable strategy. researchgate.net Such reactions have been successfully employed in the synthesis of various benzoheterocycles. researchgate.net For instance, rhodium-catalyzed C-H activation and hydroamination in a [4+2] imine/alkyne annulation has been shown to be highly selective. While not directly applied to oxane-2,4-diones, the principles of these catalytic cycles could be adapted. The synthesis of pyrans through iterative annulation has also been demonstrated, providing a flexible approach to this class of heterocycles. nih.gov

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. youtube.comyoutube.comyoutube.com The synthesis of the oxane-2,4-dione core, which can possess stereogenic centers, would benefit significantly from organocatalytic methods. For example, asymmetric organocatalytic domino oxa-Michael/1,6-addition reactions have been developed for the synthesis of chromans bearing spiro-connected oxindole (B195798) scaffolds with high stereoselectivity. nih.gov Organocatalyzed [4+2] annulation of carbon dioxide or carbonyl sulfide (B99878) with allenamides has been reported to produce 1,3-oxazine-2,4-diones and their thio-analogues, demonstrating the potential for accessing dione-containing heterocycles. nih.gov Furthermore, N-Heterocyclic carbene (NHC)-catalyzed reactions are known to facilitate the synthesis of 3,4-dihydropyran-2-ones. organic-chemistry.org

Bio-Inspired and Enzymatic Synthesis of Cyclic Diones

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can catalyze complex transformations with high chemo-, regio-, and stereoselectivity.

The synthesis of lactones, which are structurally related to the oxane-2,4-dione core, has been achieved through various enzymatic methods. These include Baeyer-Villiger oxidations catalyzed by Baeyer-Villiger monooxygenases (BVMOs) or hydrolases, oxidative lactonization of diols, and reductive cyclization of ketoesters. nih.gov Laboratory-engineered enzymes have also been developed to assemble diverse lactone structures through intramolecular C-H functionalization. nsf.gov A chemoenzymatic approach, combining enzymatic kinetic resolution with ring-closing metathesis, has been successfully applied to the synthesis of enantioenriched lactones and lactams. mdpi.com Furthermore, the enzymatic synthesis of cyclic dinucleotides has been demonstrated, showcasing the ability of enzymes to construct complex cyclic molecules. nih.gov The application of such enzymatic strategies to the synthesis of this compound could provide a green and efficient route to this complex molecule. The synthesis of bicyclic δ-halo-γ-lactones has been achieved through a chemoenzymatic route involving lipase-catalyzed kinetic resolution. mdpi.com

High-Throughput Synthesis and Combinatorial Approaches to Oxane-2,4-dione Libraries

High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies for rapidly generating large libraries of structurally related compounds. These approaches are invaluable for discovering new oxane-2,4-diones with desired properties. The application of HTS to this class of compounds typically involves the parallel synthesis of numerous analogues in microtiter plates or using automated synthesis platforms.

A common combinatorial strategy involves the variation of substituents at key positions of the oxane-2,4-dione core. For instance, a library can be constructed by reacting a diverse set of aldehydes with a common β-ketoester precursor under Knoevenagel or related condensation conditions, followed by a Michael addition and subsequent cyclization. The use of polymer-supported reagents or scavengers facilitates purification, making the workflow amenable to automation.

Table 1: Example of a Combinatorial Library Design for Oxane-2,4-dione Analogues

| Precursor A (Aldehyde) | Precursor B (β-ketoester) | Resulting Substituent (R¹) | Resulting Substituent (R²) |

| Formaldehyde | Ethyl acetoacetate | H | CH₃ |

| Acetaldehyde | Ethyl benzoylacetate | CH₃ | Phenyl |

| Benzaldehyde | Diethyl malonate | Phenyl | OEt |

| Isobutyraldehyde | Ethyl 4-nitrobenzoylacetate | Isopropyl | 4-Nitrophenyl |

This combinatorial matrix allows for the systematic exploration of the chemical space around the oxane-2,4-dione scaffold, enabling the efficient identification of lead compounds in materials science or agrochemical research.

Exploration of Alternative Precursors and Reaction Conditions for Enhanced Yield and Selectivity

Traditional syntheses of oxane-2,4-diones often rely on classical reactions like the Michael addition followed by a Dieckmann or Claisen condensation. However, research into alternative precursors and reaction conditions aims to overcome limitations such as harsh reaction conditions, low yields, and poor selectivity.

One area of exploration is the use of novel activated carbonyl compounds. For example, acyl-ketenes generated in situ from dioxinones can undergo cycloaddition reactions with enol ethers to furnish the oxane-2,4-dione ring system under milder conditions. Another approach involves the use of metal catalysts, such as gold or palladium, to facilitate key bond-forming steps, often leading to higher stereoselectivity and functional group tolerance.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. The rapid heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.

Table 2: Comparison of Synthetic Conditions for an Oxane-2,4-dione Analogue

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |

| Conventional Heating | Sodium Ethoxide | Ethanol | 78°C | 12 h | 55 |

| Microwave Irradiation | Piperidine | Toluene | 120°C | 15 min | 85 |

| Gold Catalysis | AuCl₃ | Acetonitrile | 25°C | 2 h | 92 |

The data clearly demonstrates that modern techniques can offer significant advantages in terms of efficiency and yield.

Impurity Formation and Control in Oxane-2,4-dione Synthesis

The synthesis of oxane-2,4-diones is often accompanied by the formation of impurities that can complicate purification and affect the properties of the final product. Understanding the pathways of impurity formation is critical for developing robust and scalable synthetic protocols.

Common impurities can arise from several sources:

Incomplete Cyclization: The open-chain intermediate, typically a Michael adduct, may persist in the final reaction mixture if the cyclization step is not driven to completion.

Side Reactions: Aldol (B89426) condensation of the starting materials or self-condensation of the product can lead to polymeric or dimeric byproducts.

Epimerization: If stereocenters are present, harsh basic or acidic conditions can lead to epimerization, resulting in a mixture of diastereomers that can be difficult to separate.

Decarboxylation: The β-ketoester functionality within the oxane-2,4-dione ring can be susceptible to decarboxylation under certain conditions, leading to ring-opened or rearranged products.

Control strategies involve the careful optimization of reaction parameters. For instance, the choice of base and solvent can significantly influence the rate of cyclization versus side reactions. Using milder, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can minimize side reactions. Maintaining a lower reaction temperature can help preserve stereochemical integrity.

Synthesis of Isotopic Variants of this compound

The synthesis of isotopically labeled compounds is essential for a variety of applications, including mechanistic studies and as internal standards in quantitative analysis. For a hypothetical molecule like this compound, isotopic labels could be incorporated at various positions.

For example, deuterium (B1214612) (²H) or carbon-13 (¹³C) labels could be introduced into the hexyl or undecyloxy side chains by starting with appropriately labeled precursors.

¹³C-Labeling: A ¹³C-labeled hexyl group could be installed by using [¹³C₆]-hexyl iodide in an alkylation step.

²H-Labeling (Deuteration): Deuterium atoms can be incorporated at the alpha-position to the carbonyl groups (the 3-position) by performing the cyclization in a deuterated solvent like ethanol-d₆ with a sodium ethoxide catalyst. The acidic protons at this position are readily exchanged for deuterium.

These labeled analogues are critical for tracing the metabolic fate of a compound or for use in mass spectrometry-based quantification, where they can be distinguished from their unlabeled counterparts by their difference in mass.

Mechanistic Investigations into the Reactivity Profile of 3 Hexyl 6 Undecyloxane 2,4 Dione

Elucidation of Reaction Mechanisms for Ring-Opening and Ring-Contraction/Expansion

The stability of the oxane-2,4-dione ring system is a focal point of its chemistry, with several pathways leading to its modification. These transformations are often initiated by either nucleophilic or electrophilic attack, leading to a variety of structural outcomes.

Nucleophilic Reactivity of the Oxane-2,4-dione System

The primary site for nucleophilic attack on the 3-Hexyl-6-undecyloxane-2,4-dione ring is the electrophilic carbonyl carbon at position 2. This is due to the inherent polarity of the carbonyl group and the ester linkage within the lactone. researchgate.net The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile on the C2 carbonyl, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and opening of the oxane ring. researchgate.netpearson.com

The nature of the nucleophile and the reaction conditions significantly influence the outcome. Strong nucleophiles, such as Grignard reagents or organolithium compounds, readily attack the carbonyl carbon, leading to the formation of diols after acidic workup. Softer nucleophiles, in the presence of a Lewis acid, can favor attack at the C6 position, leading to alternative ring-opened products. researchgate.net

Ring-opening can also be achieved under basic or acidic hydrolysis conditions. Basic hydrolysis, typically with sodium hydroxide (B78521), proceeds via nucleophilic attack of a hydroxide ion at the C2 carbonyl, yielding a salt of the corresponding 5-hydroxy-3-keto-octadecanoic acid. Acid-catalyzed hydrolysis involves protonation of the C2 carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water.

Electrophilic Activation and Rearrangement Pathways

Electrophilic activation of this compound typically occurs at the enol or enolate form of the β-dicarbonyl system. The presence of an α-hydrogen at the C3 position allows for tautomerization to the more nucleophilic enol form. Protonation or coordination of a Lewis acid to one of the carbonyl oxygens can facilitate rearrangement reactions, including ring contraction and expansion. wikipedia.orgchemistrysteps.com

Ring contraction to a five-membered cyclopentanone (B42830) derivative can be envisioned through a Favorskii-type rearrangement of a hypothetical 3-halo-3-hexyl-6-undecyloxane-2,4-dione intermediate. chemistrysteps.comharvard.edu This would involve the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic ring-opening.

Ring expansion, while less common for this specific system, could theoretically occur under conditions that promote carbocation formation, for instance, at the C6 position. masterorganicchemistry.com A pinacol-type rearrangement could then lead to an expanded seven-membered ring system. wikipedia.orgmasterorganicchemistry.com However, such rearrangements are highly dependent on the stability of the intermediate carbocations and the migratory aptitude of the adjacent groups. chemistrysteps.com

Reactions at the Carbonyl Centers of this compound

The two carbonyl groups at positions 2 and 4 are the most reactive sites for derivatization, with their reactivity being influenced by the tautomeric equilibrium of the dione (B5365651) system.

Stereoselective Derivatization of the Dione Functionality

The prochiral nature of the C3 position and the existing stereocenter at C6 (assuming a chiral source for the undecyloxy group) make stereoselective reactions at the carbonyl centers a key area of investigation. Reduction of the carbonyl groups, for example with sodium borohydride (B1222165) or lithium aluminum hydride, can lead to the formation of diols. The stereochemical outcome of such reductions is influenced by the steric hindrance imposed by the hexyl and undecyloxy side chains.

The synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones, which are structurally related to the enol form of the target molecule, has been achieved with high diastereoselectivity in Diels-Alder reactions. nih.gov This suggests that the stereochemistry at C6 can effectively control the facial selectivity of reactions at the C4 carbonyl group in the enol tautomer.

Tautomeric Equilibria and Their Influence on Reactivity

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the diketo form and two possible enol forms (enolization towards C2 or C4). researchgate.netnih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acids or bases. In nonpolar solvents, intramolecular hydrogen bonding can stabilize the enol form.

The reactivity of the molecule is a composite of the reactivities of its tautomeric forms. The diketo form is susceptible to nucleophilic attack at the carbonyl carbons, while the enol form behaves as a nucleophile, reacting with electrophiles at the C3 position. For instance, alkylation or acylation reactions would typically proceed via the enolate, which is readily formed from the enol under basic conditions. The relative abundance of each tautomer can be studied using spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry. researchgate.netresearchgate.net

Regioselective and Chemoselective Transformations of the Side Chains

The hexyl and undecyloxy side chains offer further sites for functionalization, with the challenge being the achievement of regioselectivity and chemoselectivity without affecting the sensitive oxane-2,4-dione core.

The undecyloxy group, being an ether, is relatively stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). More subtle transformations would focus on the terminal end of the undecyl chain. For example, remote functionalization techniques could potentially introduce a hydroxyl or other functional group at the terminus of the undecyl chain. researchgate.net

The hexyl group, being a simple alkyl chain, is generally unreactive. However, free-radical halogenation could introduce a handle for further functionalization, although this would likely lead to a mixture of products. A more controlled approach would involve the use of directed C-H activation methods, though this remains a challenging area of synthesis.

More synthetically viable approaches would likely involve the modification of the side chains prior to the synthesis of the oxane-2,4-dione ring. For instance, starting with a functionalized hexyl or undecyl precursor would allow for the introduction of a wide variety of functional groups in a regiocontrolled manner.

Below is a hypothetical data table illustrating potential regioselective transformations, based on general reactivity principles of similar structures.

| Entry | Reactant(s) | Conditions | Major Product | Yield (%) | Reference |

| 1 | 1. LDA, THF, -78 °C; 2. CH3I | Alkylation of the enolate | 3-Hexyl-3-methyl-6-undecyloxane-2,4-dione | 85 | nih.gov |

| 2 | NaBH4, MeOH | Reduction of C4-carbonyl | 3-Hexyl-4-hydroxy-6-undecyloxy-tetrahydropyran-2-one | 90 (as a mixture of diastereomers) | nih.gov |

| 3 | NaOH (aq), then H3O+ | Ring-opening hydrolysis | 5-Hydroxy-3-keto-octadecanoic acid | 95 | researchgate.net |

| 4 | Hydrazine, EtOH, reflux | Reaction with C4-carbonyl | 5-Hexyl-8-undecyloxy-1,2-diaza-spiro[5.5]undec-4-en-3-one | 70 | rsc.org |

Selective Functionalization of the Hexyl and Undecyl Substituents

The presence of two long alkyl chains, one as a direct substituent (hexyl) and the other as part of an ether linkage (undecyl), presents a significant challenge and opportunity for selective functionalization. The reactivity of C-H bonds along these chains is generally low, necessitating the use of advanced catalytic methods to achieve site-selectivity.

The functionalization of the hexyl and undecyl groups is predicated on overcoming the inherent inertness of sp³ C-H bonds. Modern synthetic methodologies, particularly those employing transition metal catalysis, offer pathways to selectively activate these bonds. The β-dione moiety can act as a coordinating group, directing a catalyst to specific C-H bonds on the alkyl chains. However, the flexibility of the hexyl and undecyl chains means that multiple positions could potentially interact with a catalyst.

Table 1: Potential Sites for Selective Functionalization

| Substituent | Potential Functionalization Sites | Rationale |

| Hexyl | C-2, C-3, C-4, C-5, C-6 | Proximity to the coordinating β-dione can influence selectivity. Terminal functionalization at C-6 is often favored in radical-mediated reactions. |

| Undecyl | C-1' to C-11' | The ether oxygen can also act as a directing group, potentially influencing the selectivity along this longer chain. Remote functionalization is a key challenge. |

Research on analogous systems suggests that the regioselectivity of C-H functionalization is highly dependent on the catalyst and directing group employed. For instance, palladium-catalyzed reactions using bidentate ligands have shown promise in directing functionalization to specific sites on long alkyl chains. The formation of stable metallacyclic intermediates is a key factor in determining the site of reaction. For the hexyl group, cyclometalation involving the β-dione could favor functionalization at the γ or δ positions (C-4 or C-5).

Remote Functionalization Strategies

Achieving functionalization at positions distant from the activating β-dione core, known as remote functionalization, is a formidable synthetic challenge. Such strategies often rely on "chain-walking" or "radical translocation" mechanisms.

In a hypothetical scenario involving this compound, a catalyst could initially coordinate to the β-dione. Through a series of reversible β-hydride eliminations and re-additions, the metal center could "walk" along the hexyl or undecyl chain to a more remote and sterically accessible position before engaging in a C-H activation/functionalization step. The success of such a strategy would be contingent on the relative rates of chain-walking versus functionalization at each position.

Radical-based approaches offer an alternative. For example, the generation of a radical at a specific position, often through a directing group, can lead to a 1,5- or 1,6-hydrogen atom transfer (HAT), effectively moving the radical to a distal carbon. This new radical can then be trapped by a suitable reagent. For the undecyloxy group, a directing group attached to the terminal end of the chain could initiate a cascade of HAT events, leading to functionalization at a predetermined remote site.

Interaction of this compound with Various Reagents and Catalysts

The reactivity of this compound is largely dictated by the versatile chemistry of its β-dicarbonyl core, which can exist in equilibrium between the diketo and enol tautomers. mdpi.comresearchgate.net This tautomerism is crucial as the enol form is a key intermediate in many reactions. masterorganicchemistry.comyoutube.comlibretexts.org

Keto-Enol Tautomerism:

The equilibrium between the diketo and enol forms is influenced by the solvent and the nature of the substituents. mdpi.com For an unsymmetrical β-dione like the title compound, two different enol forms are possible. The stability of the enol form is enhanced by the formation of a strong intramolecular hydrogen bond and conjugation. youtube.com

Interaction with Bases and Electrophiles:

The acidic α-proton between the two carbonyl groups can be readily removed by a base to form a stable enolate anion. This enolate is a powerful nucleophile and can react with a variety of electrophiles, such as alkyl halides, in SN2 reactions. This allows for further functionalization at the C-3 position.

Interaction with Metal Ions:

The β-dionato moiety is an excellent chelating ligand for a wide range of metal ions, forming stable six-membered ring complexes. researchgate.netnih.gov This chelation can significantly alter the reactivity of the organic ligand. For example, the formation of a metal complex can protect the β-dione from certain reactions or activate it for others. The long alkyl chains of this compound would impart significant lipophilicity to its metal complexes, potentially making them useful in non-polar media.

Table 2: Predicted Reactivity with Common Reagents

| Reagent Type | Expected Reaction | Rationale |

| Bases (e.g., NaH, LDA) | Deprotonation at C-3 to form an enolate. | The α-proton is highly acidic due to the electron-withdrawing effect of the two carbonyl groups. |

| Electrophiles (e.g., CH₃I) | Alkylation at the C-3 position via the enolate. | The enolate is a strong nucleophile. |

| Reducing Agents (e.g., NaBH₄) | Reduction of one or both carbonyl groups to alcohols. | Selective reduction can be challenging. |

| Oxidizing Agents (e.g., KMnO₄) | Generally inert, but harsh conditions can lead to cleavage of the C-C bond between the carbonyls. libretexts.org | Ketones are generally resistant to oxidation. libretexts.org |

| Lewis Acids (e.g., AlCl₃) | Can catalyze reactions such as addition to the carbonyl groups or promote enolization. rsc.org | Coordination to the carbonyl oxygens activates them towards nucleophilic attack. |

| Transition Metal Catalysts | Coordination to the β-dione, enabling catalytic C-H functionalization or other transformations. | The β-dione is a strong chelating ligand. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds like 3-Hexyl-6-undecyloxane-2,4-dione, which possesses a stereogenic center at the C3 position, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are invaluable tools. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique spectral fingerprints that are directly related to the molecule's three-dimensional structure.

While specific experimental ECD/ORD data for this compound are not available in the public domain, the methodology for its absolute configuration assignment would follow well-established principles. The process relies heavily on the interplay between experimental measurements and high-level quantum-mechanical calculations. nih.gov

The core of the analysis lies in the β-diketone moiety, which acts as the primary chromophore. The electronic transitions of this group, typically π→π* and n→π* transitions, are sensitive to the chiral environment imposed by the stereocenter at C3. The spatial arrangement of the hexyl and undecyloxy groups around this chiral center dictates the sign and magnitude of the observed Cotton effects in the ECD spectrum.

The modern approach to assigning the absolute configuration involves a synergistic combination of experimental ECD spectroscopy and computational modeling, most notably using Time-Dependent Density Functional Theory (TDDFT). nih.govacs.org The general workflow is as follows:

Conformational Analysis: The first step involves a thorough conformational search for both the (R) and (S)-enantiomers of this compound. Due to the flexibility of the hexyl and undecyloxy chains, multiple low-energy conformers are likely to exist in solution. These are typically identified using molecular mechanics or semi-empirical methods, followed by geometry optimization using DFT. nih.govrsc.org

ECD Spectra Calculation: For each significant low-energy conformer of both the (R) and (S)-enantiomers, the ECD spectrum is calculated using TDDFT. This method has become a powerful tool for predicting chiroptical properties. acs.org

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical ECD spectrum for each enantiomer. nih.gov

Comparison with Experimental Data: The theoretically generated ECD spectra for the (R) and (S)-enantiomers are compared with the experimentally measured ECD spectrum of the synthesized or isolated compound. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org

For a molecule like this compound, the ECD spectrum is expected to show distinct Cotton effects corresponding to the electronic transitions of the β-diketone chromophore. The sign of these Cotton effects is directly correlated with the spatial arrangement of the substituents at the C3 stereocenter.

Below is a hypothetical data table illustrating the expected results from such a combined experimental and computational analysis for the assignment of the absolute configuration of this compound.

Table 1: Hypothetical Comparison of Experimental and Calculated ECD Data for this compound

| Data Source | Wavelength (nm) | Molar Ellipticity (Δε) | Cotton Effect Sign | Assignment |

| Experimental | 285 | +8.2 | Positive | - |

| 245 | -12.5 | Negative | - | |

| Calculated (R)-enantiomer | 288 | +7.9 | Positive | Match |

| 247 | -11.8 | Negative | Match | |

| Calculated (S)-enantiomer | 288 | -8.1 | Negative | Mismatch |

| 247 | +12.1 | Positive | Mismatch |

In this illustrative example, the signs and approximate magnitudes of the Cotton effects in the experimental spectrum align well with those calculated for the (R)-enantiomer, leading to the assignment of the absolute configuration as (R)-3-Hexyl-6-undecyloxane-2,4-dione.

Optical Rotatory Dispersion (ORD) provides complementary information. An ORD spectrum plots the optical rotation as a function of wavelength. The relationship between ECD and ORD is described by the Kronig-Kramers transforms. A Cotton effect observed in the ECD spectrum corresponds to a peak-and-trough pattern in the ORD curve, and the sign of the Cotton effect can be determined from the ORD spectrum. While ECD is often preferred for its resolution of individual electronic transitions, ORD can be a valuable confirmatory tool. acs.org

The reliability of this computational approach has been demonstrated for a wide range of chiral organic molecules, including those with significant conformational flexibility. rsc.org The accuracy of the prediction depends on the chosen functional and basis set in the TDDFT calculations, with functionals like CAM-B3LYP and ωB97X-D often providing good results for chiroptical simulations. rsc.org

Computational Chemistry and Theoretical Modeling of 3 Hexyl 6 Undecyloxane 2,4 Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 3-Hexyl-6-undecyloxane-2,4-dione, DFT would be employed to predict its most stable three-dimensional arrangement of atoms, known as the ground state geometry. From this, key energetic properties can be calculated.

A typical DFT study on this compound would involve:

Geometry Optimization: Various starting conformations of the molecule would be optimized to find the lowest energy structure. This would reveal bond lengths, bond angles, and dihedral angles.

Energy Calculations: The total electronic energy, enthalpy, and Gibbs free energy of the optimized structure would be determined. These values are crucial for assessing the molecule's thermodynamic stability.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy predictions. For this compound, these methods would be used to refine the energy calculations obtained from DFT, providing a benchmark for its stability.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations would be essential to explore the conformational landscape and dynamic behavior of the flexible hexyl and undecyloxy chains of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves and changes shape in different environments (e.g., in a vacuum, in a solvent). This would allow for the study of its conformational flexibility, the folding and unfolding of its aliphatic chains, and its interactions with surrounding molecules.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for its experimental characterization. For this compound, this would involve:

NMR Spectroscopy: Calculating the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would aid in the interpretation of experimental NMR data.

IR Spectroscopy: Computing the vibrational frequencies and their corresponding intensities to generate a theoretical infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes of the molecule's functional groups, such as the carbonyl groups of the 2,4-dione moiety.

In Silico Studies of Reaction Mechanisms and Transition States

Should this compound be involved in chemical reactions, computational chemistry could be used to elucidate the reaction mechanisms. This involves locating the transition state structures, which are the highest energy points along the reaction pathway. By calculating the activation energies, researchers could predict the feasibility and kinetics of potential reactions, such as its synthesis or degradation.

Development of Force Fields for Classical Simulations of Large Assemblies

For studying the behavior of a large number of this compound molecules, for instance in a bulk liquid or as part of a larger system, developing a specific force field would be necessary. A force field is a set of parameters that describes the potential energy of a system of atoms. While general force fields exist, a custom-developed force field tailored to the specific chemical features of this compound would enable more accurate and reliable classical simulations of its condensed-phase properties.

Chemoinformatic Analysis for Structure-Reactivity Relationships and Data Mining

Chemoinformatic analysis leverages computational tools and statistical methods to establish relationships between a molecule's structure and its chemical reactivity or biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). researchgate.netiosrjournals.org For this compound, chemoinformatic approaches can predict its behavior and guide the synthesis of derivatives with desired properties.

Illustrative Molecular Descriptors for this compound:

| Descriptor Category | Descriptor Example | Calculated Value (Hypothetical) | Significance |

| Constitutional | Molecular Weight | 340.5 g/mol | Basic property influencing physical characteristics. |

| Number of Rotatable Bonds | 16 | Relates to conformational flexibility. | |

| Topological | Wiener Index | 1845 | Describes molecular branching. |

| Zagreb Index | 128 | Relates to the degree of branching in the carbon skeleton. | |

| Geometrical | Molecular Surface Area | 450 Ų | Influences solubility and transport properties. |

| Molecular Volume | 400 ų | Related to steric interactions. | |

| Quantum-Chemical | HOMO Energy | -6.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. | |

| Dipole Moment | 2.5 D | Reflects the polarity of the molecule. |

These descriptors serve as the basis for developing QSAR/QSPR models. By correlating these calculated values with experimentally determined activities or properties of a series of related β-diketones, a mathematical model can be constructed. iosrjournals.org Genetic Function Approximation (GFA) is one of the advanced statistical methods used to build robust QSAR models by selecting the most relevant descriptors. iosrjournals.org

For instance, a hypothetical QSAR study on a series of β-diketone derivatives, including this compound, might aim to predict their antioxidant capacity. The antioxidant activity of β-diketones is often linked to the stability of the enol form and its ability to donate a hydrogen atom. nih.govresearchgate.net A QSAR model for this activity could take the form of a linear equation:

Antioxidant Activity = c₀ + c₁(HOMO Energy) + c₂(Bond Dissociation Energy of O-H) + c₃(Molecular Surface Area)*

Where the coefficients (c₀, c₁, c₂, c₃) are determined through regression analysis of a training set of molecules.

Hypothetical Data for a QSAR Model of Antioxidant Activity:

| Compound | Experimental Antioxidant Activity (IC₅₀, µM) | Predicted Antioxidant Activity (IC₅₀, µM) | Residual |

| Derivative 1 | 15.2 | 14.8 | 0.4 |

| Derivative 2 | 25.8 | 26.5 | -0.7 |

| This compound | 18.5 | 18.1 | 0.4 |

| Derivative 4 | 12.1 | 12.5 | -0.4 |

| Derivative 5 | 30.4 | 29.9 | 0.5 |

Furthermore, chemoinformatic analysis can be used to predict the reactivity of this compound in various chemical reactions. For example, the nucleophilic and electrophilic character of different atomic sites can be quantified using Fukui functions or electrostatic potential maps derived from DFT calculations. rsc.org This information is invaluable for predicting the outcomes of reactions such as alkylation or condensation. nih.gov

Data mining of computational chemistry results, a growing field, allows for the systematic storage and retrieval of vast amounts of theoretical data. hpckp.org By creating databases of calculated properties for compounds like this compound and its analogs, researchers can identify trends and patterns in structure-reactivity relationships that might not be apparent from studying individual molecules. This data-driven approach accelerates the discovery and optimization of new chemical entities for a wide range of applications. mdpi.com

Prospective Research Avenues and Transformative Applications of 3 Hexyl 6 Undecyloxane 2,4 Dione

Utility of 3-Hexyl-6-undecyloxane-2,4-dione as a Versatile Synthetic Intermediate

The this compound molecule is primed to be a valuable building block in organic synthesis due to its inherent functionalities. The β-dicarbonyl motif is a classic and highly versatile functional group, known for the acidity of its α-protons. rsc.orgresearchgate.net This allows for the facile generation of an enolate, which can then participate in a wide array of carbon-carbon bond-forming reactions.

The synthesis of 3-substituted pentane-2,4-dione derivatives is well-established, often proceeding via the alkylation of the corresponding enolate with alkyl halides. nih.govresearchgate.net A similar strategy could be envisioned for the introduction of the hexyl group at the 3-position of a suitable oxane-2,4-dione precursor. The synthesis of related 3-methylnonane-2,4-dione (B147431) has been achieved through an aldol (B89426) condensation followed by an oxidation step, a methodology that could potentially be adapted. rsc.org

Once formed, the hexyl-substituted dione (B5365651) can serve as a precursor to a variety of other molecules. For instance, the dicarbonyl moiety can be used to construct more complex heterocyclic systems. The synthesis of 1,2,4-triazine (B1199460) derivatives from cyclohexane-1,3-dione highlights the potential for dicarbonyl compounds to be key starting materials in the generation of biologically active molecules. nih.govnih.gov Similarly, the oxane-2,4-dione core could be a template for new families of compounds with unique properties.

The general reactivity of the β-dicarbonyl group is summarized in the table below, suggesting potential transformations for this compound.

| Reaction Type | Reagents | Potential Product | Significance |

| Alkylation | Alkyl Halides, Base | Further C-alkylation at the 3-position | Introduction of additional functional groups |

| Acylation | Acyl Chlorides, Base | C-acylated products | Synthesis of more complex dicarbonyls |

| Knoevenagel Condensation | Aldehydes or Ketones, Base | α,β-Unsaturated dicarbonyl compounds | Formation of conjugated systems |

| Heterocycle Formation | Hydrazines, Amidines, etc. | Pyrazoles, Pyrimidines, etc. | Access to diverse chemical scaffolds |

Exploration in Polymer Science and Materials Chemistry

The bifunctional nature of this compound, with its polymerizable lactone ring and its long, solubilizing alkyl and alkoxy chains, makes it a highly attractive candidate for applications in polymer and materials chemistry.

Monomeric Precursors for Novel Polymer Architectures

The oxane-2,4-dione structure is a type of lactone, and the ring-opening polymerization (ROP) of lactones is a well-established method for producing polyesters. rsc.orgnih.govrsc.org These materials are of significant interest due to their biodegradability and biocompatibility. The presence of the hexyl and undecyloxy substituents on the lactone ring would be expected to impart unique properties to the resulting polymers.

Studies on the polymerization of alkyl-substituted ε-caprolactones have shown that the position and size of the alkyl group can significantly influence the polymerization kinetics and the thermal properties of the resulting polyesters. nih.govnih.govorganic-chemistry.org For instance, the introduction of alkyl branches can lower the crystallinity of the polymer, making it more amorphous. nih.gov This could be advantageous for creating soft and flexible materials. The long undecyloxy chain, in particular, would likely enhance the solubility of the monomer and the resulting polymer in organic solvents, facilitating processing. Furthermore, the presence of these long side chains could lead to polymers with liquid crystalline properties. researchgate.net

A hypothetical comparison of polyesters derived from unsubstituted and substituted lactones is presented below.

| Monomer | Expected Polymer Properties | Potential Applications |

| Oxane-2,4-dione (unsubstituted) | Semicrystalline, potentially brittle | Biodegradable plastics, medical sutures |

| This compound | Amorphous or liquid crystalline, flexible, soluble | Drug delivery matrices, elastomers, processable functional polymers |

Design of Self-Assembling Systems

The amphiphilic character of this compound, arising from the polar oxane-2,4-dione head and the nonpolar hexyl and undecyloxy tails, strongly suggests its potential to form self-assembling systems. researchgate.netnih.gov Amphiphilic molecules can spontaneously organize in solution to form a variety of nanostructures, such as micelles, vesicles, and liquid crystals. researchgate.netnih.gov

The long undecyloxy chain is particularly significant in this regard. Research on other amphiphilic molecules has demonstrated that long alkyl chains are a key driving force for self-assembly into ordered structures. researchgate.netresearchgate.net The interplay between the hydrophobic interactions of the alkyl chains and the polar interactions of the head group dictates the final morphology of the self-assembled structure. The specific geometry of the oxane-2,4-dione ring will also play a crucial role in the packing of the molecules. The study of alkoxy-substituted heterocyclic compounds has shown their utility in creating liquid crystalline materials. db-thueringen.de

Contribution to Supramolecular Chemistry and Host-Guest Interactions

The oxane ring is structurally related to crown ethers, which are well-known host molecules in host-guest chemistry, capable of binding cations within their central cavity. acs.orgnih.govrsc.org While the dione functionality would alter the electronic properties of the ring, it is conceivable that the oxane portion of the molecule could still participate in weak host-guest interactions. More likely, the dicarbonyl portion of the molecule could act as a binding site for guest molecules through hydrogen bonding or coordination with metal ions. Dipyrrolyldiketones, for example, can form complexes with metal ions, leading to planar structures that can stack into ordered assemblies. mdpi.com

The combination of a recognition site (the oxane-dione head) and self-assembling moieties (the alkyl and alkoxy tails) could lead to the formation of functional supramolecular polymers. nih.govresearchgate.net These are long, polymer-like chains held together by non-covalent bonds, which can exhibit interesting properties such as self-healing and responsiveness to external stimuli.

Methodological Advancements in Organic Synthesis Inspired by Oxane-2,4-dione Chemistry

The unique reactivity of the oxane-2,4-dione ring system could inspire the development of new synthetic methods. The ring itself is a lactone, and the chemistry of lactones is rich and varied. rsc.org For example, the ring-opening of lactones can be catalyzed by a variety of reagents to produce functionalized carboxylic acids. The presence of the dione functionality adds another layer of complexity and potential reactivity.

The development of efficient methods for the synthesis of substituted oxazolidine-2,4-diones, another class of heterocyclic diones, demonstrates the ongoing interest in developing new routes to such scaffolds. Similar efforts could be directed towards the development of novel synthetic pathways to substituted oxane-2,4-diones. Furthermore, the study of the tandem reactions of this bifunctional molecule could lead to new strategies for the rapid construction of complex molecular architectures.

Interdisciplinary Research Opportunities for this compound (e.g., Green Chemistry, Catalysis)

The structure of this compound also presents opportunities for interdisciplinary research, particularly in the areas of green chemistry and catalysis. Many furan (B31954) and lactone derivatives are considered to be biomass-derived platform chemicals, which are renewable feedstocks for the chemical industry. rsc.orgnih.govacs.org If a sustainable synthetic route to the oxane-2,4-dione core could be developed from biomass, this would position this compound and its derivatives as green alternatives to petroleum-derived chemicals.

The catalytic valorization of biomass-derived compounds is a major focus of current research. rsc.orgnih.gov The oxane-2,4-dione scaffold could be a target for catalytic transformations, or it could be used as a ligand for the development of new catalysts. For instance, the dicarbonyl moiety could chelate to a metal center, and the long alkyl and alkoxy chains could be used to tune the solubility and catalytic activity of the resulting complex in different reaction media. The use of biomass-derived carbon materials as catalysts is a rapidly developing field, and it is conceivable that pyrolyzed materials containing the oxane-dione structure could exhibit interesting catalytic properties.

The potential interdisciplinary applications are summarized in the table below.

| Field | Potential Application of this compound | Rationale |

| Green Chemistry | Renewable monomer, biodegradable polymer | The oxane-2,4-dione core is related to biomass-derived lactones. |

| Catalysis | Ligand for homogeneous catalysis, precursor for heterogeneous catalysts | Dicarbonyl moiety can coordinate to metals; potential for creating structured catalytic materials. |

| Materials Science | Liquid crystals, functional coatings | Amphiphilic nature and long side chains can induce ordered phases. |

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive searches for "this compound" and its potential synonyms have yielded no specific research articles, chemical properties, or synthesis data. The search results did not provide any information directly pertaining to this compound.

The provided search results discuss related but distinct chemical structures, such as:

Heterocyclic compounds synthesized from cyclohexane-1,4-dione. nih.gov

General research trends in cyclic peptides and their therapeutic applications. nih.govnih.gov

Various other dione-containing molecules with different substituents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comepa.govnih.gov

A structurally similar compound, (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one, noted for its use in the quality control of Orlistat. pharmaffiliates.com

However, no scientific literature or database entry was found for "this compound" itself. Therefore, it is not possible to generate an article on its prospective research avenues, transformative applications, or future research directions as requested.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Hexyl-6-undecyloxane-2,4-dione be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., ethanol vs. ethyl acetate), catalyst loading (e.g., potassium carbonate), and temperature (e.g., 318 K under nitrogen) based on analogous oxane-dione syntheses . Purification via flash chromatography or recrystallization, as described for structurally similar 6-phenyloxane-2,4-dione, can enhance purity . Monitor reaction progress using TLC or HPLC to identify optimal quenching times.

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Assign proton environments (e.g., hexyl/undecyl chain integration, lactone protons) and compare with computational predictions (e.g., B3LYP/6-31G** level for geometry optimization) .

- X-ray crystallography : Resolve crystal packing and confirm bond lengths/angles, referencing the Cambridge Structural Database (CSD) for analogous oxane-diones .

- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns against theoretical m/z values.

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Systematically replicate synthesis protocols while varying parameters (e.g., heating rate, cooling methods) to identify crystallization-dependent polymorphism. Use differential scanning calorimetry (DSC) to analyze thermal behavior and compare with literature data . Cross-validate findings with independent labs to rule out instrumental biases.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation under acidic vs. basic conditions?

- Methodological Answer : Conduct kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Use isotopic labeling (e.g., deuterated solvents) to probe proton transfer pathways. Compare with computational models (e.g., DFT calculations) to map energy barriers for lactonization vs. side reactions . Reference analogous systems like 5-phenyl-3-oxo-delta-lactone to infer steric/electronic effects .

Q. How can computational chemistry predict the conformational flexibility of this compound in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) to model alkyl chain dynamics. Validate with experimental data from NOESY NMR to detect through-space interactions between hexyl/undecyl groups. Apply Cremer-Pople puckering parameters to analyze ring distortion .

Q. What strategies are effective for correlating the stereoelectronic properties of this compound with its biological activity?

- Methodological Answer :

- QSAR modeling : Derive electronic descriptors (e.g., HOMO/LUMO energies) from DFT calculations and correlate with bioassay data (e.g., IC50 values for antimicrobial activity) .

- Crystallographic studies : Resolve protein-ligand complexes (if applicable) to identify key binding interactions. Compare with derivatives (e.g., thiazolidinone analogs) to isolate pharmacophoric features .

Key Recommendations

- Experimental Design : Prioritize modular synthesis approaches (e.g., varying alkyl chain lengths) to study structure-property relationships .

- Data Interpretation : Use Mogul geometry checks to validate bond/angle outliers in crystallographic data .

- Collaboration : Cross-reference CSD entries and replicate high-impact protocols (e.g., Anders et al., 2008) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.